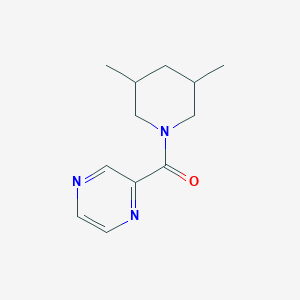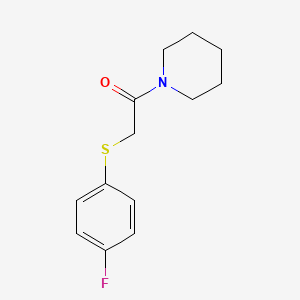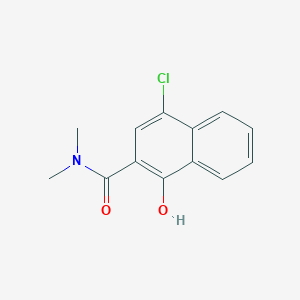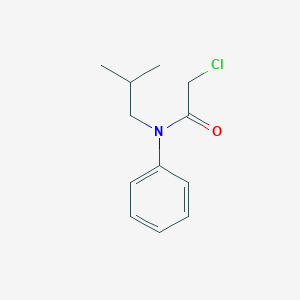
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. It is a small molecule that blocks the binding of ET-1 to its receptors, and has been used in scientific research to study the role of ET-1 in various physiological processes.
作用機序
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone blocks the binding of ET-1 to its receptors, which are located on the surface of cells. ET-1 is a potent vasoconstrictor and can also stimulate the proliferation of cancer cells. By blocking the binding of ET-1 to its receptors, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone can reduce the vasoconstrictor effects of ET-1 and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have several biochemical and physiological effects. In animal studies, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce blood pressure and improve blood flow. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has also been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. These effects suggest that (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone may have potential as a treatment for cardiovascular disease and cancer.
実験室実験の利点と制限
One advantage of using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in lab experiments is that it is a small molecule that can be easily synthesized and purified. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone is also highly specific for ET-1 receptors, which makes it a useful tool for studying the role of ET-1 in various physiological processes. However, one limitation of using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in lab experiments is that it may have off-target effects on other receptors or enzymes. Researchers must be careful to control for these effects when using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in their experiments.
将来の方向性
There are several future directions for research on (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research is to investigate the potential of (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone as a treatment for cardiovascular disease and cancer. Another area of research is to study the role of ET-1 in other physiological processes, such as inflammation and wound healing. Researchers may also investigate the development of new ET-1 receptor antagonists that have improved specificity and efficacy compared to (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone. Overall, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone is a useful tool for studying the role of ET-1 in various physiological processes, and has potential as a treatment for cardiovascular disease and cancer.
合成法
The synthesis of (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone involves several steps, including the protection of the amine group on the piperidine ring, the coupling of the quinoline and benzyl groups, and the deprotection of the amine group. The final product is obtained through purification by chromatography. The yield of the synthesis method is high, and the purity of the final product is also high.
科学的研究の応用
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been used in scientific research to study the role of ET-1 in various physiological processes, such as cardiovascular disease, pulmonary hypertension, and cancer. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce the vasoconstrictor effects of ET-1, which can help to improve blood flow and reduce the risk of cardiovascular disease. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has also been shown to reduce the proliferation of cancer cells, which suggests that it may have potential as a cancer treatment.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(21-11-10-19-8-4-5-9-20(19)23-21)24-14-12-18(13-15-24)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUICJGHOGNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)